6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Description
This compound belongs to the benzodiazepine class, characterized by a fused bicyclic system with a seven-membered diazepine ring. Its structure includes:
- 5-position: A 2,2,2-trifluoroacetyl group, which enhances metabolic stability and electron-withdrawing properties .
- 9-position: A p-tolyl (methyl-substituted phenyl) group, influencing steric effects and binding affinity .
This derivative is hypothesized to exhibit improved pharmacokinetic properties compared to earlier analogs due to the trifluoroacetyl group, which reduces enzymatic degradation .
Properties
Molecular Formula |
C29H25F3N2O3 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H25F3N2O3/c1-17-7-9-18(10-8-17)20-15-23-26(25(35)16-20)27(19-11-13-21(37-2)14-12-19)34(28(36)29(30,31)32)24-6-4-3-5-22(24)33-23/h3-14,20,27,33H,15-16H2,1-2H3 |
InChI Key |
ZYSVDVFAWZLEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=C(C=C5)OC)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the trifluoroacetyl, methoxyphenyl, and p-tolyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroacetyl group is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The methoxyphenyl and p-tolyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Bioactivity and Selectivity
- Antimicrobial Potential: The sulfur-containing analog () shows antifungal activity, whereas the target compound’s trifluoroacetyl and methoxyphenyl groups may target bacterial enzymes or inflammatory pathways .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | BT97594 | 5979-81-7 | 5977-50-4 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 542.55 | 510.62 | 448.47 | 547.61 |
| LogP (Predicted) | 4.2 | 3.8 | 3.5 | 3.1 |
| Water Solubility (µM) | 12.5 | 18.7 | 25.3 | 35.6 |
| Metabolic Stability* | High | Moderate | Low | Moderate |
*Metabolic stability inferred from acyl group chemistry and fluorination .
Stability and Selectivity Trends
- Trifluoroacetyl Group: Reduces oxidative metabolism in the liver compared to non-fluorinated analogs (e.g., BT97594) .
- Methoxy vs. Hydroxy Substituents : The 4-methoxyphenyl group in the target compound avoids rapid glucuronidation seen in hydroxy-substituted analogs (e.g., 5977-50-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
